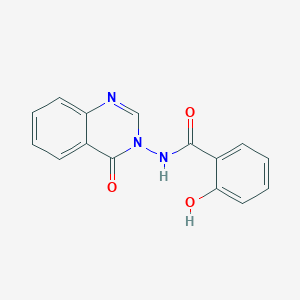

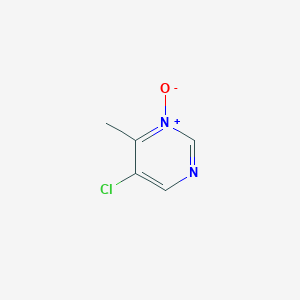

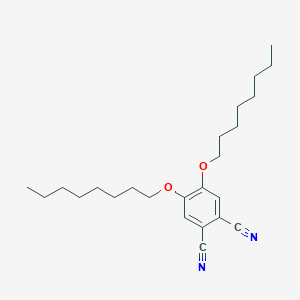

![molecular formula C10H10ClNO B055132 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 116815-03-3](/img/structure/B55132.png)

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Übersicht

Beschreibung

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a chemical compound with the molecular formula C10H8ClNO2 . It’s a derivative of 3,4-dihydro-1H-benzo[b]azepine-2,5-dione, which has been synthesized and evaluated for its antibacterial potential against a panel of bacterial pathogens .

Synthesis Analysis

The synthesis of 3,4-dihydro-1H-benzo[b]azepine-2,5-dione derivatives, including 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, involves diverse chemical reactions . The structure-activity relationship studies revealed the essential structural features for promising antibacterial properties .Molecular Structure Analysis

The molecular structure of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one includes a benzazepine ring, which is a seven-membered heterocyclic compound with two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one are complex and involve multiple steps . The synthesized compounds were screened against a panel of bacterial pathogens .Physical And Chemical Properties Analysis

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has a molecular weight of 209.63 g/mol. It has one hydrogen bond donor count and two hydrogen bond acceptor counts. The compound has a rotatable bond count of zero and a topological polar surface area of 46.2 Ų .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

The compound is related to Loratadine , a well-known antihistamine used to treat allergies. It’s possible that “8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one” could have similar properties and could be used in the development of new antihistamines or other pharmaceuticals .

Synthetic Chemistry

This compound could be used as a building block in synthetic chemistry. For example, it could be used in the synthesis of more complex molecules, such as pharmaceuticals or materials .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-7-3-4-8-9(6-7)12-5-1-2-10(8)13/h3-4,6,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAYCHCHFQVJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=C(C=C2)Cl)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440712 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one | |

CAS RN |

116815-03-3 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

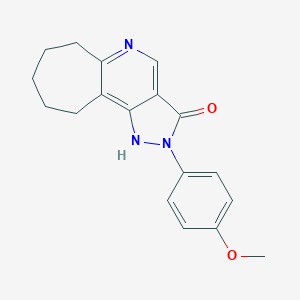

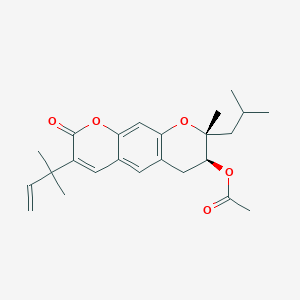

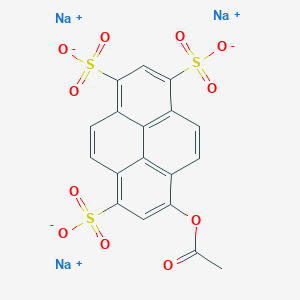

![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)

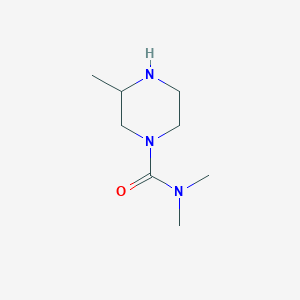

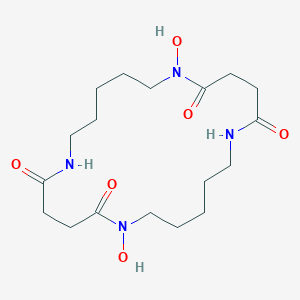

![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)

![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)